Enantiomeric Purity and Absolute Configuration: (1R)- vs. (1S)- and Racemate
The (1R)-enantiomer of 4-bromo-2,3-dihydro-1H-inden-1-ol exhibits a specific rotation [α]D20 of -18.9, distinguishing it from the (1S)-enantiomer ([α]D20 +19.0) and the racemate ([α]D20 ≈ 0) [1]. Enzymatic kinetic resolution with Burkholderia cepacia lipase yields the (R)-enantiomer with high enantiomeric excess (ee) typically in the range of 96–99% [2]. Absolute configuration was unambiguously assigned via convergent chiral HPLC and enzymatic analysis [1].
| Evidence Dimension | Specific rotation ([α]D20) |
|---|---|
| Target Compound Data | -18.9 (c=0.1, CHCl3) |
| Comparator Or Baseline | (1S)-4-bromo-2,3-dihydro-1H-inden-1-ol: +19.0; Racemate: ~0 |
| Quantified Difference | Δ[α]D20 = -37.9 relative to (1S)-enantiomer |
| Conditions | Measured in CHCl3 at 20°C; chiral HPLC on Chiralcel OJ-H column |
Why This Matters
Enables definitive quality control and ensures procurement of the correct enantiomer for stereospecific applications.
- [1] Prysiazhnuk, D., Kolodiazhna, A., & Kolodiazhnyi, O. (2022). Сonvergent method for the determination of the absolute configurations of 2,3-dihydro-1H-inden-1-ols. Arkivoc, 2022(ix), 23–32. View Source
- [2] Prysiazhnuk, D. V., Kolodiazhna, A. O., & Kolodiazhnyi, O. I. (2020). Enzymatic deracemization of halogenated dihydroindenols and dihydroindenediols substituted in benzene ring. Ukrainskii Biokhimicheskii Zhurnal, 92(2), 107–115. View Source
